Product packaging for Icacinol(Cat. No.:CAS No. 96881-05-9)

Icacinol

Cat. No.: B1197623
CAS No.: 96881-05-9
M. Wt: 378.4 g/mol
InChI Key: ZILYDLLIUSDBSE-HQFXXGJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icacinol is a (9βH)-pimarane-type diterpene lactone, a class of uncommon natural products characterized by a 9β-H configuration instead of the more common 9α-H . This compound is sourced from plants of the genus Icacina , such as Icacina trichantha , a shrub indigenous to West and Central Africa with a history of use in traditional medicine . Researchers are interested in this compound for its distinct biological activities. A key area of investigation is its potential as a selective herbicidal agent. Studies show that this compound exhibits significant inhibitory effects on the germination and growth of eudicot plants like Arabidopsis thaliana , while demonstrating minimal impact on monocot plants such as rice ( Oryza sativa ) . This selective phytotoxicity suggests it could be a valuable chemical tool for managing broadleaf weeds in monocot crops and warrants further research for agricultural applications . The compound has also demonstrated cytotoxic activity against several human cancer cell lines, including A2780 human ovarian cancer, MDA-MB-435 human melanoma, MB-231 human breast cancer, and OVCAR3 human ovarian cancer cells, making it a compound of interest in pharmacological screening . This compound features a complex polycyclic structure that includes a 19,6β-γ-lactone and a 3β,20-epoxy bridge, with an absolute configuration established as (3S,4R,5R,6R,9S,10S,13S,14S,15S) . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O7 B1197623 Icacinol CAS No. 96881-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96881-05-9

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

(2S,5S,6S,9S,12R,15R,16S)-6,9,16-trihydroxy-5,15-dimethyl-8,13,17-trioxahexacyclo[14.2.2.11,12.02,10.05,9.015,21]henicos-10-en-14-one

InChI

InChI=1S/C20H26O7/c1-16-4-3-10-11(20(16,24)25-8-13(16)21)7-12-14-17(2,15(22)27-12)19(23)6-5-18(10,14)9-26-19/h7,10,12-14,21,23-24H,3-6,8-9H2,1-2H3/t10-,12-,13-,14?,16+,17+,18?,19+,20+/m1/s1

InChI Key

ZILYDLLIUSDBSE-HQFXXGJXSA-N

SMILES

CC12CCC3C(=CC4C5C36CCC(C5(C(=O)O4)C)(OC6)O)C1(OCC2O)O

Isomeric SMILES

C[C@@]12CC[C@@H]3C(=C[C@@H]4C5C36CC[C@@]([C@@]5(C(=O)O4)C)(OC6)O)[C@@]1(OC[C@H]2O)O

Canonical SMILES

CC12CCC3C(=CC4C5C36CCC(C5(C(=O)O4)C)(OC6)O)C1(OCC2O)O

Synonyms

icacinol

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations

Botanical Sources of Icacinol

This compound has been primarily isolated from plants belonging to the genus Icacina, which is part of the family Icacinaceae. wikipedia.org The genus Icacina comprises several accepted species native to areas of Western Tropical Africa to South Sudan and Angola. wikipedia.orgkew.org

Icacina oliviformis

Icacina oliviformis (Poir.) J. Raynal, also known as false yam, is a well-known species within the Icacina genus, recognized as a food plant in West tropical Africa. nih.govnih.gov this compound has been previously found in I. oliviformis. uic.edunih.gov Phytochemical studies on I. oliviformis have led to the identification of several secondary metabolites, including diterpenes and sterol glycosides. This compound is among the pimarane (B1242903) diterpenoids reported from this species. uic.edunih.gov

Icacina trichantha

Icacina trichantha Oliv. is a drought-resistant shrub native to West and Central Africa. nih.govnih.gov The tubers of I. trichantha are known to contain a series of pimarane-type diterpenes, including (9βH)-pimarane lactones. nih.govnih.govresearchgate.net this compound has been identified as a constituent in I. trichantha. nih.govresearchgate.netfigshare.comacs.org Research on I. trichantha extracts has shown that this compound is an active principle with effects on seedling growth. nih.govresearchgate.netfigshare.comacs.orgacs.org

Other Icacina Species

Beyond Icacina oliviformis and Icacina trichantha, this compound has also been reported in other Icacina species, such as I. claessensii and I. senegalensis. nih.govnih.govnih.gov Early phytochemical investigations on Icacina plants revealed the presence of diterpenes in species like I. claessensii, from which this compound was isolated. nih.govresearchgate.net Icacina senegalensis tubers have also been reported to contain this compound. nih.gov

Ethnobotanical Context Leading to Chemical Exploration

The genus Icacina holds ethnobotanical significance in West and Central Africa, where various species are traditionally used as food and in traditional medicine by indigenous tribes. nih.govnih.govnih.govcabidigitallibrary.org Icacina oliviformis tubers, for instance, have been historically used as a source of starch, particularly during periods of famine. uic.edunih.gov Medicinally, I. oliviformis has a long history of use by local herbalists for treating various ailments, including fever and malaria. uic.edunih.gov Icacina trichantha is also utilized in traditional medicine for conditions such as food poisoning, constipation, and malaria. nih.govcabidigitallibrary.org This traditional knowledge and the reported medicinal uses have provided the impetus for the chemical exploration of these plants to identify the bioactive compounds responsible for their effects, leading to the isolation and study of compounds like this compound. uic.edunih.govnih.govresearchgate.net

Advanced Extraction and Isolation Methodologies

The extraction and isolation of this compound and other phytochemicals from Icacina species involve various methodologies aimed at separating the desired compounds from the plant matrix. uic.edunih.govnih.govacs.org The choice of extraction method and solvent can significantly influence the yield and quality of the obtained bioactive compounds. mdpi.comtnau.ac.in

Solvent-Based Extraction Protocols

Solvent-based extraction is a common approach for isolating compounds like this compound from plant materials. Protocols often involve the use of different solvents based on the polarity of the target compounds. For instance, powdered tubers of Icacina trichantha have been extracted using 80% aqueous methanol (B129727) by percolation. nih.govresearchgate.netacs.orgscispace.com The resulting crude extract is then typically partitioned using solvents of varying polarities, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), n-butanol (BuOH), and water, to separate compounds into different fractions. nih.govresearchgate.netacs.orgscispace.com this compound has been found in the ethyl acetate-soluble fraction during the partitioning process of I. trichantha extracts. nih.govresearchgate.netacs.org

Further purification of the fractions containing this compound often involves chromatographic techniques. For example, the ethyl acetate fraction from I. trichantha has been subjected to silica (B1680970) gel column chromatography, eluted with solvent mixtures like petroleum ether and EtOAc, to obtain sub-fractions. scispace.com These sub-fractions can then be further purified using techniques such as semi-preparative high-performance liquid chromatography (HPLC) with solvent systems like acetonitrile-water to yield pure this compound. scispace.comuic.edu Similarly, studies on Icacina oliviformis have involved the isolation of this compound through systematic phytochemical investigation, often utilizing chromatographic methods following initial solvent extractions. uic.edunih.gov Methanol has also been used as a solvent for the extraction of Icacina species in studies investigating anti-malarial activity. nih.gov

Data Table: Extraction and Partitioning of Icacina trichantha Tubers

StepSolvent/MethodResulting FractionMass (approx.)Source
Initial Extraction80% Aqueous MethanolCrude Extract166 g nih.govscispace.com
PartitioningPetroleum EtherS1 (Petroleum Ether-soluble)11 g nih.govscispace.com
Ethyl Acetate (EtOAc)S2 (EtOAc-soluble)17 g nih.govscispace.com
n-Butanol (BuOH)S3 (BuOH-soluble)15 g nih.govscispace.com
WaterS4 (Water-soluble)128 g nih.govscispace.com

Chromatographic Purification Techniques

The isolation of pure compounds like this compound from complex plant extracts requires sophisticated separation techniques. Chromatography is a cornerstone of phytochemical purification, enabling the separation of compounds based on their differential interactions with a stationary phase and a mobile phase wur.nl. Various chromatographic methods are employed in a multi-step purification strategy to obtain this compound in a pure form atlanchimpharma.com.

Flash Chromatography Applications

Flash chromatography is a widely used technique in natural product chemistry for the rapid and efficient separation of compounds from crude extracts or fractions chromatographydirect.comitalianpeptidesociety.it. It is a medium-pressure chromatographic method that utilizes a stationary phase, commonly silica gel, packed into a column chromatographydirect.com. The mobile phase, a solvent or mixture of solvents, is passed through the column under moderate pressure, allowing for faster separation compared to traditional gravity column chromatography chromatographydirect.com.

In the purification of this compound, flash chromatography is often employed as an initial purification step after solvent partitioning nih.gov. For instance, the ethyl acetate fraction, which contains this compound, can be subjected to flash chromatography to reduce the complexity of the mixture and isolate fractions enriched with the target compound nih.gov. Typical solvent systems for normal-phase flash chromatography on silica gel involve mixtures of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) rochester.edu. The specific solvent gradient is optimized based on the polarity of the compounds being separated rochester.edu. A study on Icacina trichantha utilized chromatography with a mixture of CH₂Cl₂ and MeOH to purify a precipitate obtained from a sub-fraction, which yielded this compound nih.gov. Another study using column chromatography on an ethyl acetate fraction of Icacina trichantha employed a gradient elution with increasing percentages of ethyl acetate in hexane, followed by methanol in ethyl acetate ijghc.com.

Flash chromatography is effective for removing bulk impurities and separating compounds with significant differences in polarity chromatographydirect.com. This step is crucial for preparing samples for further, higher-resolution purification techniques italianpeptidesociety.it.

Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Scale-Up

Following initial purification steps like flash chromatography, semi-preparative High-Performance Liquid Chromatography (HPLC) is often utilized for further purification and to obtain larger quantities of the target compound hta-it.comcredencescientific.com. Semi-preparative HPLC bridges the gap between analytical HPLC (used for analysis and identification) and preparative HPLC (used for isolating gram quantities or more) hta-it.comthermofisher.com. It uses columns with larger internal diameters and higher flow rates compared to analytical HPLC, allowing for the purification of milligram to lower-gram quantities of compounds hta-it.comcredencescientific.com.

Semi-preparative HPLC provides higher resolution than flash chromatography, making it suitable for separating compounds with similar polarities that may co-elute in flash chromatography thermofisher.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol, often with a small percentage of an acid like formic acid for improved peak shape) is critical and depends on the properties of this compound nih.gov. Gradient elution, where the mobile phase composition is changed over time, is commonly used to improve separation efficiency italianpeptidesociety.it.

While specific semi-preparative HPLC conditions explicitly for this compound were not detailed in the provided search results, the technique is generally applied in phytochemical purification for achieving high purity of isolated compounds after initial chromatographic steps atlanchimpharma.commdpi.com. The goal of semi-preparative HPLC in the context of this compound isolation would be to obtain a highly pure sample for structural characterization, biological testing, or other research purposes credencescientific.com.

This compound is a natural diterpenoid that has been isolated from plants of the Icacina genus, particularly Icacina trichantha and Icacina oliviformis. thieme-connect.comnih.govuic.edu Its structural elucidation and stereochemical characterization have been key aspects of research into this compound.

Structural Elucidation and Stereochemical Characterization

Historical Perspectives on Icacinol Structure Determination

Early investigations into compounds from Icacina species laid the groundwork for the structural understanding of diterpenoids like this compound. This compound itself was first isolated from Icacina claessensis. nih.gov Over time, comparative studies with related compounds, such as humirianthol and its derivatives, also isolated from Icacina and Humirianthera species, contributed to the understanding of the core pimarane (B1242903) skeleton present in this compound. thieme-connect.comresearchgate.net The relative stereochemistry of related compounds was initially proposed based on techniques like the Horeau method before being confirmed by X-ray analysis. researchgate.net

Comprehensive Spectroscopic Analysis

Spectroscopic methods have been indispensable in determining the planar structure and providing insights into the relative configuration of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for elucidating the structure of natural products like this compound. Analysis of the 1H NMR spectrum provides information about the types of protons present, their chemical environments (indicated by chemical shifts, δH), and their connectivity (through splitting patterns and coupling constants, J). scispace.comnih.govnih.govuic.edu The 13C NMR spectrum reveals the different types of carbon atoms in the molecule, with their chemical shifts (δC) providing clues about their hybridization and functional group attachments. scispace.comnih.govnih.govuic.edu

Two-dimensional NMR techniques are crucial for establishing connectivity and spatial relationships between atoms. scispace.comnih.gov

1H-1H COSY (Correlation Spectroscopy): Identifies coupled protons, revealing spin systems and proton-proton connectivities through bonds. scispace.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbons to which they are directly attached. scispace.comnih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular framework and identifying quaternary carbons and functional groups. scispace.comnih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, regardless of whether they are coupled. This is particularly useful for determining relative stereochemistry and conformation. scispace.comnih.govnih.govresearchgate.net

NMR data for this compound and related compounds are typically presented in tables, listing the chemical shifts and coupling constants for each assigned proton and carbon signal. scispace.comnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate molecular weight of a compound, which allows for the calculation of its elemental composition (molecular formula). thieme-connect.comscispace.comnih.govnih.gov This information is critical for confirming the proposed structure derived from NMR and other spectroscopic data. For example, HRESIMS data for related icacinlactones have been used to deduce their molecular formulas. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, reported as wavenumbers (cm⁻¹). Characteristic absorption bands in the IR spectrum of this compound and its derivatives can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) within lactones or ketones, and carbon-carbon double bonds (C=C stretch). scispace.comnih.govnih.govijghc.com For instance, IR absorptions around 1700-1760 cm⁻¹ are indicative of lactone moieties. scispace.comnih.govnih.gov

X-Ray Crystallography for Absolute Configuration Assignment

Single-crystal X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their connectivity. thieme-connect.comnih.govresearchgate.netresearchgate.netlibretexts.orgwikipedia.org Crucially, it can also be used to determine the absolute configuration (R or S assignment at chiral centers) of a molecule, especially when the crystal contains heavier atoms that exhibit anomalous scattering or with the application of specific methods like the Flack parameter or Bijvoet pairs analysis. researchgate.netlibretexts.orgmit.educhem-soc.si

X-ray diffraction analysis has been employed in the structural elucidation of compounds from Icacina species, including the determination of the absolute configuration of this compound and related pimarane diterpenoids. thieme-connect.comnih.govresearchgate.netresearchgate.net This technique provides unambiguous confirmation of the relative and absolute stereochemistry deduced from NMR and other methods. thieme-connect.comnih.govresearchgate.netresearchgate.net

Computational Methods for Structure and Stereochemistry Verification (e.g., ECD, DP4+)

Computational methods have become increasingly valuable tools in natural product structure elucidation and stereochemical assignment, complementing experimental data. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov

Electronic Circular Dichroism (ECD) Calculation: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. frontiersin.orgnih.gov Comparing the experimental ECD spectrum of a chiral compound with theoretically calculated ECD spectra for possible stereoisomers can help determine the absolute configuration. researchgate.netresearchgate.netfrontiersin.orgnih.gov

NMR Chemical Shift Calculation and DP4+ Analysis: Computational prediction of NMR chemical shifts using methods like Density Functional Theory (DFT) can be compared to experimental NMR data. frontiersin.orgnih.gov The DP4+ probability analysis is a statistical tool used to evaluate the agreement between calculated and experimental NMR shifts for different possible isomers, providing a measure of confidence in the assigned structure and relative stereochemistry. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov This approach has been used in the structural studies of pimarane derivatives from Icacina species. researchgate.netresearchgate.net

Biosynthetic Pathways and Biogenetic Hypotheses

General Diterpenoid Biosynthesis in Plants

The biosynthesis of diterpenoids in plants begins with the condensation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), both five-carbon (C5) units. jmb.or.krmdpi.com These building blocks are typically produced in plants via the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov Successive additions of IPP to DMAPP, catalyzed by prenyltransferases, lead to the formation of longer isoprenoid precursors. Specifically, the addition of three molecules of IPP to one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). jmb.or.kr

GGPP serves as the central precursor for all diterpenoids. nih.govmdpi.comresearchgate.nettaylorandfrancis.comoup.comresearchgate.net The first committed step in diterpenoid biosynthesis is the cyclization of GGPP, a reaction catalyzed by a diverse family of enzymes known as diterpene synthases (diTPSs) or diterpene cyclases (DTCs). researchgate.nettaylorandfrancis.comresearchgate.netoup.com These enzymes fold and cyclize the linear GGPP molecule to generate various cyclic diterpene skeletons. researchgate.nettaylorandfrancis.com The structural diversity of diterpenoids arises from the activity of different diTPSs, which produce a wide array of core skeletons. mdpi.comresearchgate.netoup.com Following the formation of the basic diterpene skeleton, further structural modifications, such as hydroxylation, oxidation, methylation, glycosylation, and rearrangement, are carried out by other enzymes, including cytochrome P450 monooxygenases and transferases, leading to the vast diversity of diterpenoid natural products. jmb.or.krresearchgate.netoup.comresearchgate.net

Proposed Biogenetic Pathways for Icacinol and Related Pimarane (B1242903) Diterpenoids

Pimarane diterpenoids are a type of tricyclic diterpene generally found in plants and fungi. mdpi.comnih.govresearchgate.netresearchgate.net Their biosynthesis originates from the cyclization of GGPP. mdpi.comchemrxiv.org A key intermediate in the biosynthesis of pimarane diterpenoids is copalyl diphosphate (CPP) or its stereoisomer, ent-copalyl diphosphate (ent-CPP). nih.govuni.lufrontiersin.orghci.edu.aunih.gov

While the specific pathway leading directly to this compound is not extensively detailed in the provided search results, the general biosynthesis of pimarane diterpenoids involves diterpene synthases that catalyze the cyclization of GGPP. This cyclization often proceeds through a bicyclic intermediate like CPP. frontiersin.orghci.edu.aunih.gov The formation of the pimarane skeleton from CPP involves further cyclization and rearrangement steps. mdpi.comnih.gov

Early hypotheses suggested that the biogenesis of pimarane diterpenes might involve the dissociation of the pyrophosphate anion from an intermediate like iso-GGPP, leading to a carbocation that undergoes rearrangements to form the pimarane skeleton. mdpi.comnih.gov However, current understanding emphasizes the enzymatic catalysis by terpene synthases in driving these cyclization and rearrangement cascades to yield complex terpene scaffolds. mdpi.comnih.gov

This compound possesses a rearranged (9β-H)-pimarane carbon skeleton, suggesting that its biosynthesis likely involves specific enzymatic steps that lead to this particular skeletal arrangement, potentially through further modifications of a standard pimarane precursor. researchgate.net

Enzymatic Steps in (9βH)-Pimarane Skeleton Formation

The formation of the pimarane skeleton, including the (9βH)-pimarane type found in this compound, is catalyzed by diterpene synthases. These enzymes are responsible for the cyclization of GGPP. researchgate.nettaylorandfrancis.comresearchgate.netoup.com Diterpene synthases are broadly classified into Class I and Class II based on their catalytic mechanism. nih.govfrontiersin.org Class II diterpene cyclases typically catalyze the protonation-initiated bicyclization of GGPP to form intermediates such as CPP or ent-CPP. frontiersin.org Class I diterpene synthases then catalyze the ionization of the diphosphate group from these intermediates and subsequent cyclization and rearrangement reactions to form the final diterpene skeleton. nih.govacs.org Some enzymes are bifunctional, possessing both Class I and Class II active sites, allowing them to catalyze both steps sequentially. nih.gov

Specific diterpene synthases are responsible for generating the pimarane skeleton. Studies have characterized Class I diterpene synthases that accept CPP as a substrate to produce pimaradiene or isopimaradiene. hci.edu.aunih.gov The precise enzymatic steps leading to the (9βH)-pimarane skeleton of this compound would involve a specific diterpene synthase or a series of enzymes that guide the cyclization and rearrangement of GGPP, likely via a CPP intermediate, to achieve the characteristic stereochemistry and ring structure. While the exact enzyme(s) for this compound biosynthesis are not explicitly detailed, research on other pimarane-type diterpene synthases provides insight into the potential enzymatic mechanisms involved, which include carbocation intermediate stabilization to control the final product structure. hci.edu.aunih.gov

Comparative Biosynthesis with Other Naturally Occurring Analogues

The biosynthesis of this compound can be compared to that of other pimarane diterpenoids and related cyclic diterpenes. All these compounds originate from the common precursor GGPP. jmb.or.krtaylorandfrancis.comoup.comresearchgate.netchemrxiv.org The divergence in their biosynthetic pathways occurs at the cyclization step, catalyzed by different diterpene synthases, and subsequent modification steps. jmb.or.krmdpi.comresearchgate.netoup.com

For instance, the biosynthesis of ent-kaurene (B36324), a precursor for gibberellin phytohormones, also starts from GGPP but involves ent-copalyl diphosphate synthase (a Class II enzyme) to form ent-CPP, followed by ent-kaurene synthase (a Class I enzyme) to produce ent-kaurene. taylorandfrancis.comthegoodscentscompany.com While both pimarane and kaurene skeletons are tricyclic diterpenes derived from GGPP, the specific diterpene synthases involved and the stereochemistry of the intermediates (e.g., CPP vs. ent-CPP) dictate the final skeletal structure. oup.comfrontiersin.org

Pimarane diterpenoids themselves exhibit structural variations based on stereochemistry, leading to pimarane, isopimarane (B1252804), ent-pimarane, and ent-isopimarane types. mdpi.comresearchgate.net The specific diterpene synthases and potentially other modifying enzymes determine which of these skeletons are formed. Comparative studies of pimarane-type diterpene synthases from different organisms, such as plants and fungi, show that these enzymes can accept similar substrates (e.g., CPP or syn-CPP) but produce different pimaradiene analogues, highlighting the role of enzyme structure in controlling product outcome. hci.edu.aunih.gov

This compound, with its rearranged (9β-H)-pimarane skeleton and additional functional groups (hydroxyls, epoxy, lactone), represents a highly oxidized and modified pimarane diterpenoid. researchgate.netnih.govchembk.com This suggests that beyond the initial cyclization of GGPP to a pimarane skeleton, a series of post-modification enzymatic reactions, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, are crucial for the complete biosynthesis of this compound. jmb.or.krresearchgate.netoup.comresearchgate.net Comparing the genes and enzymes involved in this compound biosynthesis in Icacina oliviformis with those producing simpler pimarane skeletons or other highly functionalized diterpenoids in other plants could reveal the specific enzymatic machinery responsible for the unique structural features of this compound.

Data Tables

Based on the text, here is a table summarizing some key compounds and their roles in diterpenoid biosynthesis:

Compound NameRole in BiosynthesisPubChem CID
Isopentenyl pyrophosphate (IPP)C5 building block
Dimethylallyl pyrophosphate (DMAPP)C5 building block, isomer of IPP
Geranylgeranyl diphosphate (GGPP)C20 precursor for all diterpenoids447277 guidetopharmacology.orgciteab.comuni.luctdbase.orgmetabolomicsworkbench.org
Copalyl diphosphate (CPP)Bicyclic intermediate in some diterpene biosynthesis5281990 nih.govlipidmaps.org
ent-Copalyl diphosphate (ent-CPP)Bicyclic intermediate in ent-diterpene biosynthesis5280897 uni.lu
PimaradieneBasic pimarane skeleton440909 thegoodscentscompany.comnih.gov
syn-Copalyl diphosphate (syn-CPP)Bicyclic intermediate for some diterpenoids5281991 lipidmaps.org
ent-KaureneDiterpene skeleton, gibberellin precursor3033942 thegoodscentscompany.com
This compoundPimarane-type diterpenoid isolated from I. oliviformis180720 nih.gov

Here is a table summarizing types of diterpene synthases and their functions:

Enzyme ClassSubstrate Activation MechanismRole in Diterpene BiosynthesisExamples/Substrates
Class II diTPSProtonation-initiatedCyclization of GGPP to bicyclic intermediates (e.g., CPP)Copalyl diphosphate synthase (ent-CPP synthase) frontiersin.org
Class I diTPSIonization of diphosphateCyclization and rearrangement of bicyclic intermediatesPimaradiene synthase, ent-Kaurene synthase hci.edu.aunih.gov
Bifunctional diTPSBoth Class I and Class IITandem cyclization reactions from GGPP to final skeletonent-Pimara-8(14),15-diene synthase (fungi) nih.gov

Detailed Research Findings

Research into pimarane diterpene biosynthesis has characterized Class I diterpene synthases like Sat1646 and Stt4548, which convert CPP into isopimara-8,15-diene. hci.edu.aunih.gov Sat1646 was also shown to accept syn-CPP, producing syn-isopimaradiene/pimaradiene analogues. hci.edu.aunih.gov Structural studies of these enzymes have provided insights into their active sites and the mechanisms by which they stabilize carbocation intermediates to control the stereochemistry and structure of the resulting diterpenes. hci.edu.aunih.gov These findings are crucial for understanding how different pimarane skeletons are formed enzymatically.

While specific research findings directly on the biosynthesis of this compound are limited in the provided text, the isolation of this compound and other highly oxidized pimarane diterpenoids from Icacina oliviformis suggests the presence of specific enzymatic machinery for these complex modifications. uic.edu The identification of a novel rearranged (9β-H)-pimarane carbon skeleton in this compound and related compounds from I. trichantha highlights the potential for unique biosynthetic routes or subsequent rearrangements in the Icacina genus. researchgate.net

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Icacinol and Related Pimarane (B1242903) Diterpenoids

Total synthesis aims to construct complex molecules like this compound from readily available starting materials through a series of controlled chemical reactions. The total synthesis of pimarane diterpenoids, including the ent-pimarane series which this compound belongs to, often involves the construction of their characteristic 6,6,6-carbocyclic scaffold. acs.orgnih.gov While the total synthesis of this compound itself is a complex endeavor, strategies developed for related pimarane diterpenoids provide valuable insights.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a fundamental strategy in total synthesis, involving the conceptual breaking of bonds in the target molecule to arrive at simpler, commercially available starting materials. ijarsct.co.intotal-synthesis.comchemistrydocs.comprinceton.edu For pimarane diterpenoids, key disconnections often focus on cleaving bonds that simplify the complex ring system and reveal functional groups that can be formed through known synthetic transformations. total-synthesis.comresearchgate.net This process allows chemists to design a synthetic route by working backward from the target structure. ijarsct.co.intotal-synthesis.comchemistrydocs.com

Strategic Transformations for Carbon Skeleton Construction

The construction of the tricyclic pimarane skeleton requires strategic chemical transformations. Common approaches in the synthesis of pimarane and isopimarane (B1252804) diterpenoids include condensation reactions like Robinson annulations and Diels-Alder cycloadditions to build the requisite ring systems. acs.orgnih.gov Polyene cyclizations have also been employed to selectively generate the trans-decalin motif present in these structures. acs.orgnih.gov More recent strategies for ent-pimarane synthesis have featured key steps such as Sharpless asymmetric dihydroxylation, Brønsted acid catalyzed cationic bicyclization, and mild Rh-catalyzed arene hydrogenation to rapidly access key intermediates with the desired stereochemistry and substitution patterns. acs.orgnih.govacs.org Radical-based transformations and sequential C-H functionalizations are also emerging strategies for the construction of complex polycyclic natural products, including diterpenoids. researchgate.net

Semi-Synthesis for Analog Generation and Medicinal Chemistry Modifications

Semi-synthesis involves using a naturally occurring compound, such as this compound, as a starting material for chemical modifications to produce analogs. This approach is particularly useful when the natural product is available in sufficient quantities and its structure provides suitable handles for chemical transformations. Semi-synthesis allows for the targeted modification of specific functional groups or the introduction of new moieties to explore their impact on biological activity. researchgate.netmdpi.com This is a common strategy in medicinal chemistry to generate diverse libraries of compounds from natural product scaffolds for structure-activity relationship studies and lead optimization. mdpi.comresearchgate.net For this compound and related compounds, semi-synthesis has been used to prepare derivatives through methods like chemical acylation of hydroxyl groups. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of a compound influence its biological activity. solubilityofthings.com By synthesizing and testing a series of analogs with targeted structural changes, researchers can identify the key features of the molecule responsible for its desired effects and optimize its properties. mdpi.comsolubilityofthings.com SAR studies have been conducted on this compound derivatives to explore their cytotoxic potential and other biological activities. researchgate.net

Impact of Functional Group Variations

Variations in functional groups on the this compound scaffold can significantly impact its biological activity. Functional groups dictate the chemical behavior of a molecule, influencing factors such as binding affinity to biological targets and solubility. solubilityofthings.com Modifications such as the introduction or alteration of hydroxyl groups, carbonyls, or other functionalities can lead to changes in potency, selectivity, and pharmacokinetic properties. researchgate.netsolubilityofthings.comacademie-sciences.fr While specific detailed data on functional group variations of this compound and their precise impact on activity from the search results are limited, the general principles of SAR indicate that such modifications are critical for optimizing biological effects. Studies on related pimarane diterpenoids and other natural products demonstrate that even subtle changes in functional groups can lead to significant differences in biological outcomes. researchgate.net

Stereochemical Influences on Biological Activity

The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, significantly impacts its interaction with biological systems, including target binding, metabolism, and distribution. researchgate.netnih.gov For chiral compounds like this compound, different stereoisomers can exhibit markedly different biological activities. researchgate.netnih.govmichberk.com This is because biological receptors, enzymes, and transporters are often chiral and interact specifically with one stereoisomer over others, similar to how a left glove fits a left hand but not a right one. nih.gov

While specific detailed research findings on the stereochemical influences on the biological activity of this compound itself are not extensively detailed in the search results, the principles observed for other complex natural products and synthetic compounds with defined stereocenters are directly applicable. Studies on related compounds and general principles of stereochemistry in biological activity highlight the critical role of absolute and relative configurations.

For instance, research on 3-Br-acivicin (a nature-inspired compound) and its derivatives demonstrates that only specific isomers, namely the (5S, αS) isomers, display significant antiplasmodial activity. mdpi.comresearchgate.netnih.gov This suggests a stereoselective uptake mechanism mediated by transport systems. mdpi.comresearchgate.netnih.gov Furthermore, the interaction of these isomers with the enzyme Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) is also influenced by stereochemistry, affecting covalent irreversible binding and enzyme inactivation. mdpi.comnih.gov

Another example illustrating the impact of stereochemistry is seen with iloprost (B1671730), a stable analog of prostacyclin. The 16(S) isomer of iloprost was found to be significantly more potent (20 times) than the 16(R) isomer in inhibiting collagen-induced platelet aggregation. nih.gov This difference in biological activity was correlated with distinct binding affinities and association rates to platelet membrane receptors, indicating a more favorable orientation of the 16(S) form for receptor fitting. nih.gov

In the context of chemical synthesis, achieving stereoselective control is paramount to obtaining desired stereoisomers with specific biological profiles. scispace.comresearchgate.netyoutube.comethz.ch The synthesis of complex natural products often involves strategies to control absolute and relative stereochemistry, as the presence of multiple stereocenters leads to a multitude of possible stereoisomers, each potentially possessing different biological properties. researchgate.netyoutube.comethz.ch

While direct data tables specifically detailing the biological activity of different this compound stereoisomers were not found, the general principles and findings from studies on other chiral bioactive molecules underscore the likely significant influence of stereochemistry on this compound's biological effects. The synthesis of this compound and its derivatives with controlled stereochemistry is therefore a critical aspect of exploring their full therapeutic potential. scispace.com

Biological Activity Profiles and Mechanistic Investigations in Vitro and Non Human Models

Herbicidal Activity and Plant Growth Regulatory Effects

Icacinol has been shown to influence plant growth and development, exhibiting characteristics that suggest potential herbicidal applications. Its effects have been evaluated on model plants such as Oryza sativa (rice, a monocot) and Arabidopsis thaliana (a dicot).

Inhibition of Seed Germination (e.g., Arabidopsis thaliana)

This compound has demonstrated significant inhibitory activity on seed germination, particularly in Arabidopsis thaliana. In studies, an ethyl acetate (B1210297) fraction from Icacina trichantha tuber, containing this compound, and isolated this compound itself showed significant effects on seed germination. For Arabidopsis seeds, treatments with the ethyl acetate fraction at concentrations of 10 ng/mL and 100 ng/mL resulted in germination rates of 88% and 62% respectively after 72 hours, compared to nearly 100% for the untreated control nih.govacs.org. Isolated this compound also reduced Arabidopsis germination in a dose-dependent manner, with significant reductions observed at concentrations as low as 5.3 µM (approximately 80% germination) and less than 1% germination at 265 µM after 72 hours nih.govacs.org. In contrast, the inhibitory effect on rice seed germination was minimal, with 87% germination at 100 ng/mL of the ethyl acetate fraction, which was significant but less pronounced than the effect on Arabidopsis nih.govacs.org.

Effects on Seedling Development and Physiological Parameters (e.g., Leaf Expansion, Chlorophyll (B73375), Anthocyanins)

Beyond germination, this compound impacts seedling development and various physiological parameters, with differential effects observed between monocots and dicots. In Arabidopsis thaliana seedlings, this compound treatment led to damage in leaf expansion, reduced chlorophyll content, and increased levels of anthocyanins in the aerial parts nih.govacs.org. These effects suggest a disruption in normal photosynthetic processes and potential stress responses nih.govacs.org. For rice seedlings, while some temporary delay in leaf expansion was observed in the presence of this compound, the effects appeared temporary, and chlorophyll and anthocyanin levels were not significantly altered compared to controls nih.govacs.org. Rice seedlings treated with this compound also attained biomass similar to control groups, and the number of grains per panicle was not significantly different nih.govacs.org.

Differential Plant Responses (Monocots vs. Dicots)

A clear difference in sensitivity to this compound has been observed between monocotyledonous and dicotyledonous plants nih.govacs.org. Arabidopsis thaliana (a eudicot) displayed significantly impaired seed germination and more pronounced negative impacts on seedling development compared to Oryza sativa (a monocot) nih.govacs.org. This differential response suggests that this compound may be a suitable chemical agent for investigating further as a potential herbicide targeting eudicot weeds while having lesser effects on monocot crops like rice nih.govacs.org. The structural differences in seed leaves and endosperm between monocots and eudicots, as well as the rapid growth and photosynthesizing cotyledons of Arabidopsis, may contribute to this differential sensitivity nih.gov.

Exploration of Molecular Targets in Plant Systems

While the precise molecular targets of this compound in plant systems are still under exploration, the observed phenotypic effects in Arabidopsis, such as damage to leaf expansion, chlorosis, and lack of cotyledon expansion, bear some resemblance to the effects of auxin-related herbicides on dicots nih.gov. These herbicides can induce oxidative stress and disrupt chloroplasts in dicots, often leaving monocots less affected, through mechanisms that are not yet fully understood nih.gov. Further research is needed to elucidate the specific molecular pathways and targets through which this compound exerts its herbicidal and plant growth regulatory effects.

Cytotoxic Activity in Cancer Cell Lines (In Vitro Studies)

This compound has also demonstrated cytotoxic activity against a variety of human cancer cell lines in in vitro studies.

Activity Spectrum Across Diverse Human Cancer Cell Lines (e.g., Melanoma, Breast, Ovarian, Colon)

This compound has shown cytotoxic activity across a diverse panel of human cancer cell lines. Studies have reported its activity against human ovarian cancer cell lines, including A2780 and OVCAR3 researchgate.netlianaecologyproject.comnais.net.cn. It has also exhibited cytotoxicity against human melanoma cell lines, such as MDA-MB-435 researchgate.netdntb.gov.uadntb.gov.ua. Furthermore, this compound has shown activity against human breast cancer cell lines, including MDA-MB-231 researchgate.net. Cytotoxicity studies have also been conducted on human colon cancer cell lines, such as HT-29 dntb.gov.uadntb.gov.ua. This compound, along with other compounds, has been reported to display moderate cytotoxic activity in a panel of human cancer cell lines researchgate.netfigshare.com.

Below is a table summarizing the reported cytotoxic activity of this compound in various human cancer cell lines:

Cancer TypeCell LineReported ActivitySource
OvarianA2780Cytotoxic researchgate.netlianaecologyproject.comnais.net.cn
OvarianOVCAR3Cytotoxic researchgate.net
MelanomaMDA-MB-435Cytotoxic researchgate.netdntb.gov.uadntb.gov.ua
BreastMDA-MB-231Cytotoxic researchgate.net
ColonHT-29Cytotoxic dntb.gov.uadntb.gov.ua
VariousPanel of diverse human cancer cell linesModerate Cytotoxic researchgate.netfigshare.com

Detailed research findings often include IC50 values (half-maximal inhibitory concentration), which quantify the potency of the cytotoxic effect. However, specific IC50 values for this compound across all these cell lines were not consistently available in the provided search results to be included in a comprehensive data table here.

Concentration-Dependent Activity Profiles

The biological activity of this compound has been observed to be concentration-dependent in various studies. For instance, in investigations on seedling growth inhibition in Oryza sativa (rice) and Arabidopsis thaliana, this compound demonstrated varying degrees of impact based on its concentration. Significant inhibition of seedling growth in Arabidopsis was observed at concentrations of 26.5 μM (66% inhibition), 53 μM (36% inhibition), and 265 μM (<1% inhibition). researchgate.net This indicates a concentration-dependent effect on Arabidopsis growth. While some growth delay was noted in rice at certain concentrations, the effects appeared temporary. researchgate.net

In the context of antimicrobial activity, the effectiveness of antibacterial agents, including natural compounds like this compound, is often concentration-dependent. Higher concentrations can lead to increased bacterial killing rates. mdpi.comnih.gov This is in contrast to time-dependent antibiotics, where efficacy is linked to the duration the concentration remains above the minimum inhibitory concentration (MIC). mdpi.communi.cz Studies evaluating the antibacterial activity of plant extracts containing various compounds, potentially including this compound, have also reported dose-dependent inhibition zones against tested microorganisms. scielo.br

Preliminary Investigations into Cellular Mechanisms of Action

Preliminary research has begun to explore the cellular mechanisms of action of this compound, particularly in the context of its observed biological activities. While detailed mechanisms are still under investigation, some studies offer initial insights.

In the context of potential anti-diabetic effects, this compound, along with other diterpenes like Icacenone and Humirianthenolide, has been suggested to contribute to the hypoglycaemic and hypolipidaemic actions of Icacina trichantha extracts. core.ac.uk A suggested mode of action for these effects is the potentiation of insulin (B600854) action, among other possibilities. core.ac.uk

For its antimicrobial potential, although specific cellular targets for this compound in bacteria are being investigated through in silico methods, the general mechanisms of antibacterial drugs involve targeting essential bacterial structures or processes such as cell wall synthesis, protein synthesis (ribosomes), or nucleic acid synthesis. reactgroup.orglumenlearning.com Concentration-dependent antibiotics, which this compound is being explored as a potential candidate for, often interfere with protein or nucleic acid synthesis. mdpi.com

Comparative Cytotoxicity with Related Diterpenoids

This compound's cytotoxic activity has been compared with that of related diterpenoids, particularly those isolated from Icacina species. Studies have shown that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines, including human melanoma MDA-MB-435, breast cancer MDA-MB-231, and ovarian cancer OVCAR3 cell lines. nih.gov The IC50 values reported for this compound were 2.8 μM in MDA-MB-435, 3.4 μM in MDA-MB-231, and 5.6 μM in OVCAR3 cell lines. nih.gov These values are comparable to or better than those reported against other cell lines, such as the human colon cancer HT-29 cell line (IC50 4.2 μM) and human ovarian cancer A2780 cell line (IC50 1.7 μM). nih.gov

When compared to other pimarane-type diterpenoids isolated from Icacina oliviformis, this compound (1), 14α-methoxyhumirianthol (6), and annonalide (7) displayed notable cytotoxic activity. nih.gov Specifically, 14α-methoxyhumirianthol showed IC50 values of 3.6, 4.0, and 6.3 μM against MDA-MB-435, MDA-MB-231, and OVCAR3 cells, respectively, which are comparable to this compound's activity. nih.gov Other related compounds, including new pimarane (B1242903) structures, did not show significant cytotoxic activity against these cell lines. nih.gov Another diterpenoid from Icacina trichantha, Icacine (5), exhibited significant cytotoxicity against HeLa and MCF-7 cell lines with a lower IC50 value of 0.78 μg/mL, suggesting potentially higher potency in those specific cell lines compared to this compound's activity against the tested melanoma, breast, and ovarian cancer lines. researchgate.net

The cytotoxic activity of diterpenoids can vary significantly based on their structural class and the specific cancer cell lines tested. For instance, studies on diterpenoids from other plant sources like Copaifera species showed that while some diterpenes exhibited anti-inflammatory effects, they did not show cytotoxicity in normal cell lines or significant changes in the viability of certain tumor cell lines at the tested concentrations. mdpi.com Conversely, diterpenoids from Salvia glutinosa and Scutellaria barbata have demonstrated pronounced apoptotic and cytotoxic effects on various cancer cell lines, with activity levels varying among different diterpene structures. frontiersin.orgmaxapress.com These comparisons highlight that the cytotoxic potential is specific to the diterpenoid structure and the cancer cell type.

Antimicrobial Potential (In Silico and In Vitro)

This compound has shown potential as an antimicrobial agent, with investigations conducted using both in silico and in vitro approaches.

Molecular Docking Studies Against Bacterial Proteins (e.g., Staphylococcus aureus)

In silico molecular docking studies have been performed to evaluate the potential of this compound as an antimicrobial agent, particularly against Staphylococcus aureus. imist.maresearchgate.net this compound, along with Icacenone and Icaceine, was docked against six Staphylococcus aureus proteins: 2ZCO, 1JIJ, 1TVF, 1N67, 3TTZ, and 4H8E, using SwissDock. imist.maresearchgate.net The binding affinities were compared to standard antibiotics such as Ceftazidime, Gentamicin, Ciprofloxacin, and Imipenem. imist.maresearchgate.net

This compound demonstrated comparable binding affinities to some standard antibiotics against several target proteins. For example, this compound (-7.68 kJ/mol) had a comparable binding affinity to Ciprofloxacin (-7.94 kcal/mol) against 3TTZ. imist.maresearchgate.net Against 1N67, this compound (-7.46 kJ/mol) showed comparable binding energy to Imipenem (7.29 kJ/mol) and Ciprofloxacin (-7.40 kJ/mol). imist.maresearchgate.net this compound also exhibited comparable affinity to Ciprofloxacin against 2ZCO (-6.40 kJ/mol) and 4H8E (-6.44 kJ/mol). imist.maresearchgate.net Furthermore, this compound had a better binding affinity (-7.55 kJ/mol) for 1JIJ compared to Icacenone and Icaceine. researchgate.net These results suggest that this compound can interact favorably with key proteins in Staphylococcus aureus. imist.maresearchgate.net

Identification of Putative Target Proteins

Based on the molecular docking studies, several Staphylococcus aureus proteins have been identified as putative targets for this compound. These proteins include:

2ZCO

1JIJ researchgate.net

1TVF

1N67 imist.maresearchgate.net

3TTZ imist.maresearchgate.net

4H8E imist.maresearchgate.net

Specific interactions between this compound and residues within the binding pockets of these proteins were observed. For instance, this compound showed a hydrogen bonded interaction with the protein residue GLN 159 in 3TTZ. imist.maresearchgate.net In 1N67, hydrogen-bonded interactions were observed with residues THR 393 and LYS 293. imist.maresearchgate.net this compound also showed a hydrogen bonded interaction with the residue LEU 128 in 1JIJ. researchgate.net

These proteins represent potential targets through which this compound may exert its antimicrobial effects against Staphylococcus aureus. Antibacterial drugs commonly target bacterial cell wall synthesis, protein synthesis machinery (ribosomes), or nucleic acid synthesis pathways. reactgroup.orglumenlearning.com The identified proteins are likely involved in essential bacterial functions. For example, 1JIJ is identified as S. aureus tyrosyl-tRNA synthetase, an enzyme crucial for protein synthesis. rsc.org Targeting such essential proteins can disrupt bacterial growth and survival.

In Vitro Antimicrobial Assays of Extracts Containing this compound

While direct in vitro antimicrobial assay data specifically for isolated this compound is less prominent in the provided search results, studies on extracts from Icacina species, which are known to contain this compound, have reported antimicrobial activity. researchgate.net The antimicrobial properties of extracts of Icacina species have been previously documented. researchgate.net

Advanced Analytical Techniques in Icacinol Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of bioactive compounds, including those extracted from plants. They serve as excellent tools for separating complex mixtures into individual components, enabling the assessment of purity and quantification of target substances. mdpi.comlabinsights.nl Both planar techniques, such as Thin Layer Chromatography (TLC), and column techniques, like High-Performance Liquid Chromatography (HPLC), are utilized for systematic qualitative and quantitative analysis. mdpi.com Chromatography separates components based on their differential migration speeds along a stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and versatile chromatographic technique in analytical chemistry and biochemistry for identifying, quantifying, or purifying individual components of a mixture. ajprd.com In the context of natural products, HPLC is valuable for isolating active constituents from plant extracts and crude extracts. ajprd.com It is also employed for the identification of impurities and the analysis of metabolites. ajprd.com

For the analysis of compounds like Icacinol, HPLC coupled with detectors such as UV-Vis or mass spectrometers is commonly used. Identification of eluting compounds is achieved by comparing retention times and spectrum data with reference standards or spectral libraries. drawellanalytical.com Quantitative analysis using HPLC is highly effective, enabling reliable measurement of compound concentrations through the construction of calibration curves that correlate known concentrations to chromatographic responses (e.g., peak areas or heights). drawellanalytical.com These calibration curves are then used to determine the concentration of the target substance in samples. drawellanalytical.com

One study involving Icacina trichantha, a plant from which this compound is isolated, utilized HPLC-MS analysis for dereplication and identification of isolated compounds. uic.edu Low-resolution ESIMS data from this analysis provided m/z values corresponding to the protonated molecular ion ([M+H]+) for this compound, which was found at m/z 379 in positive mode. uic.edu

Spectroscopic Methods for Structure Confirmation and Isomer Differentiation

Spectroscopic techniques are essential for elucidating the molecular structure of compounds and differentiating between isomers. foodresearchlab.com They analyze the interaction of electromagnetic radiation with matter to identify molecular structures and concentrations. foodresearchlab.com

Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. libretexts.org Advanced NMR techniques are particularly important for the structural characterization of complex natural products. ipb.pt Interpretation of NMR spectra involves analyzing factors such as chemical shift, spin multiplicity, coupling constants, and integration to assign the structure of a compound. libretexts.org

For this compound, NMR data, specifically 1H and 13C NMR, have been used for identification and dereplication by comparing experimental data with previously reported results. uic.edu A study on Icacina trichantha reported 1H and 13C NMR data for this compound, confirming the presence of specific functional groups and carbon types, such as olefinic protons and methyl groups. uic.edu High-resolution NMR experiments, including 1H-1H and 1H-13C COSY spectra, can provide crucial information about coupling interactions and connectivity within the molecule, aiding in the confirmation of structures. ipb.pt Automated structure verification based on 1H NMR prediction is also a developing method that compares experimental spectra with predicted spectra for a proposed structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an invaluable technique for determining the exact molecular masses of compounds with high precision. researchgate.netmeasurlabs.com This high accuracy is critical for identifying molecular structures, determining elemental composition, and differentiating between compounds with very similar nominal masses. researchgate.netmeasurlabs.com

HRMS detects the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to several decimal places. labmanager.com This precision allows for the calculation of possible elemental formulas for a given mass, significantly aiding in the identification of unknown compounds or confirming the molecular formula of known substances. researchgate.netrsc.org HRMS instruments, such as time-of-flight (TOF), Orbitrap, and FT-ICR mass spectrometers, offer high resolving power. researchgate.netlabmanager.com

In the case of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to suggest its molecular formula. uic.edu An HRESIMS analysis of this compound provided a precise m/z value of 379.1794 for the protonated molecular ion ([M + H]+), which supported the molecular formula C20H26O6. uic.edu

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism - ECD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful tools for assigning the absolute configuration (AC) and studying the conformation of chiral molecules like this compound. nih.govunipi.it ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.govencyclopedia.pub

The ECD spectrum of a chiral molecule is influenced by its chromophores, conformation, and configuration. encyclopedia.pub For molecules with known relative configurations, theoretical calculations of ECD spectra using methods like Time-Dependent Density Functional Theory (TDDFT) can be compared with experimental ECD spectra to determine the absolute configuration. nih.gov The sign and intensity of the bands in the ECD spectrum are related to the stereochemical environment of the chromophores. nih.govencyclopedia.pub

While specific ECD data for this compound was not found in the immediate search results, ECD is a standard technique for stereochemical analysis of natural products. nih.govunipi.it For molecules with multiple stereogenic centers, ECD can provide insights into the stereochemical differences near the chromophore. nih.gov The technique is experimentally sensitive and non-destructive, typically requiring only a small amount of sample. nih.gov

TechniqueApplication in this compound ResearchKey Information ProvidedRelevant Citations
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification, isolation from plant extracts, dereplication.Retention time, peak area, separation of components. mdpi.com, nih.gov
Advanced NMR TechniquesStructure confirmation, identification, dereplication, determination of connectivity and environment.Chemical shifts, coupling constants, signal multiplicities. ajprd.com, drawellanalytical.com, nih.gov
High-Resolution Mass Spectrometry (HRMS)Molecular formula determination, identification of compounds by exact mass.Precise mass-to-charge ratio (m/z), elemental composition. drawellanalytical.com, ucsb.edu
Electronic Circular Dichroism (ECD)Stereochemical assignment (Absolute Configuration).Differential absorption of polarized light, spectral patterns. ucsb.edu

Future Research Directions and Potential Applications in Chemical Biology

Full Elucidation of the Icacinol Biosynthetic Pathway

Understanding the complete biosynthetic pathway of this compound is a critical area for future research. Elucidating the sequence of enzymatic reactions and the genes involved in the biosynthesis of this pimarane (B1242903) diterpenoid would provide valuable insights into its natural production. nih.govjmb.or.kr Techniques such as tracer studies, the use of isolated plant organs and tissues, mutant strains, and grafting methods have historically been employed in biosynthetic studies of natural products. snscourseware.org More recently, chemoproteomics, particularly using activity probes, has shown potential in identifying enzymes involved in plant natural product biosynthesis, which could accelerate the discovery of key biosynthetic genes for compounds like this compound. frontiersin.org This knowledge is essential for potential biotechnological production and for understanding how structural diversity is generated in this class of compounds.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Developing efficient chemoenzymatic and biocatalytic routes for synthesizing this compound and its analogues is another important future direction. Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering a sustainable and efficient approach to chemical production. mdpi.com Biocatalysis, utilizing enzymes, provides advantages such as high regio-, stereo-, and enantioselectivity, potentially shortening multi-step synthesis routes and often operating under mild reaction conditions. nih.gov Advances in protein engineering can tailor enzymes for specific transformations. nih.govresearchgate.net Exploring these approaches could lead to more scalable and environmentally friendly methods for obtaining this compound and novel derivatives compared to traditional extraction or total synthesis methods. jmb.or.krmdpi.comcarmodyqs.com

Development of Novel Herbicidal Agents Based on the this compound Scaffold

Research indicates that this compound exhibits herbicidal activity, particularly against Arabidopsis thaliana (a eudicot weed), while showing minimal inhibitory activity on rice (Oryza sativa) germination and only temporary growth delay in rice seedlings. nih.govresearchgate.netnih.gov This differential activity suggests potential for developing selective herbicidal agents based on the this compound scaffold that could target broadleaf weeds with reduced impact on monocot crops like rice. nih.govresearchgate.netnih.govfigshare.com Future research will likely involve structural modifications of this compound to enhance its herbicidal potency and selectivity, as well as investigations into formulation and delivery methods for agricultural applications. nih.gov The discovery of natural compounds with herbicidal potential, such as (9βH)-pimarane diterpenes like this compound and momilactones, highlights the value of exploring natural sources for novel weed management solutions. nih.govresearchgate.net

Deeper Investigation into Molecular Mechanisms of Action in Biological Systems

A thorough understanding of how this compound interacts with biological systems at the molecular level is crucial for realizing its full potential. While some studies have explored its activity against certain cancer cell lines and its potential as an antimicrobial agent against Staphylococcus aureus through molecular docking, the precise molecular targets and pathways affected by this compound in both plants (for herbicidal activity) and other organisms remain largely unknown. nih.govresearchgate.netimist.maresearchgate.net Future research should employ advanced chemical biology techniques, such as target identification assays, proteomics, and metabolomics, to elucidate the specific proteins, enzymes, or cellular processes that this compound modulates. frontiersin.orgplos.org Understanding these mechanisms will be vital for rational design of analogues with improved efficacy and reduced off-target effects, as well as for assessing potential applications beyond herbicidal use. sigmaaldrich.comnih.govukri.org

Design and Synthesis of Enhanced Activity Analogues via Structure-Guided Research

Leveraging structural information about this compound and insights gained from mechanism of action studies can guide the design and synthesis of analogues with enhanced biological activity or altered selectivity. nih.gov Structure-activity relationship (SAR) studies, involving the synthesis of modified this compound structures and testing their biological effects, will be instrumental in identifying key functional groups and structural features responsible for its activity. figshare.com Computational approaches, such as molecular docking and dynamics simulations, can complement experimental studies by predicting binding affinities and interactions with potential targets. imist.maresearchgate.netscience.gov This structure-guided research approach aims to optimize the properties of the this compound scaffold for specific applications, such as more potent and selective herbicides or potential therapeutic agents.

Biotechnological Production for Sustainable Sourcing

Given the potential applications of this compound, developing sustainable methods for its production is important. Biotechnological production, such as engineered microbial fermentation or plant cell culture, offers alternatives to traditional extraction from wild-harvested plants, which can be resource-intensive and environmentally impactful. jmb.or.krscispace.comresearchgate.net Once the biosynthetic pathway is fully elucidated (Section 8.1), it may be possible to transfer the relevant genes into a suitable microbial host or plant expression system for heterologous production of this compound or its precursors. jmb.or.krnih.gov Optimizing fermentation conditions, engineering metabolic pathways in host organisms, and developing efficient downstream processing methods will be key challenges in establishing commercially viable biotechnological production of this compound. scispace.comnih.gov

Q & A

Q. What experimental evidence supports divergent structure-activity relationships among this compound analogs in different plant families?

  • Methodological Answer : Synthesize this compound derivatives (e.g., 17-deoxy variants) and test across Brassicaceae and Poaceae species. Use molecular docking to predict binding affinities with putative target proteins. Apply PICOT framework to structure comparative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.